8-Chloro-1-methylimidazo[1,5-a]pyrazine
Overview
Description
8-Chloro-1-methylimidazo[1,5-a]pyrazine is a chemical compound with the molecular formula C7H6ClN3 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, a class to which 8-Chloro-1-methylimidazo[1,5-a]pyrazine belongs, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, involving the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of 8-Chloro-1-methylimidazo[1,5-a]pyrazine is characterized by the presence of a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C7H6ClN3/c1-5-4-11-3-2-9-6(8)7(11)10-5/h2-4H,1H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including 8-Chloro-1-methylimidazo[1,5-a]pyrazine, can undergo various chemical reactions. These include direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
8-Chloro-1-methylimidazo[1,5-a]pyrazine is a solid compound . It has a molecular weight of 153.57 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Aqueous Synthesis of Methylimidazopyridines : A study by (Mohan, Rao, & Adimurthy, 2013) discusses the synthesis of methylimidazopyridines, including imidazo[1,2-a]pyrazine derivatives, using water-mediated hydroamination. This process excludes the use of catalysts.
Groebke–Blackburn–Bienaymé Multicomponent Reaction : (Baenziger, Durantie, & Mathes, 2017) reported the development of an industrial process for preparing 3-aminoimidazo[1,2-a]pyrazines, highlighting the scalability and efficiency of the process.
Synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine : (Teng Da-wei, 2012) describes the synthesis of 7-benyzl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, exploring the effects of solvent and base on the cyclization reaction.
Pharmacological Research
Imidazo[1,2-a]pyrazines as Negative Modulators of AMPARs : (Savall et al., 2018) discovered imidazo[1,2-a]pyrazines as selective negative modulators of AMPARs associated with transmembrane AMPAR regulatory protein γ-8. They provide insights into structure-activity relationship optimization for these compounds.
Antimicrobial Activity of N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives : Research by (Jyothi & Madhavi, 2019) focuses on the green synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides and their antimicrobial activity.
Sleep-Promoting Activity of Imidazo[1,5-a]pyrazine Derivatives : (Sifferlen et al., 2013) explored the synthesis and sleep-promoting activity of 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists.
Material Science Applications
Pyrazine Functionalized Ag(I) and Au(I)-NHC Complexes : The study by (Roymahapatra et al., 2012) demonstrates the use of pyrazine functionalized Ag(I) and Au(I)-NHC complexes as antibacterial agents, offering insights into the development of new antimicrobials.
Palladium-Catalyzed Direct Heck Arylation : (Wang et al., 2008) reports on a synthesis method for 5-aryl imidazo[1,5-a]pyrazines via palladium-catalyzed coupling, proposing a Heck-like mechanism for this transformation.
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines, including 8-Chloro-1-methylimidazo[1,5-a]pyrazine, have attracted significant interest due to their promising and diverse bioactivity . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Future research may focus on further exploring the potential applications of these compounds in various branches of chemistry .
properties
IUPAC Name |
8-chloro-1-methylimidazo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-6-7(8)9-2-3-11(6)4-10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSXOANLIQAKRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=CN2C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1-methylimidazo[1,5-a]pyrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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